

Application Notes and Protocols for Pharmacokinetic Studies of Cariprazine Using Cariprazine-D6

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Compound of Interest

Compound Name: Cariprazine D6

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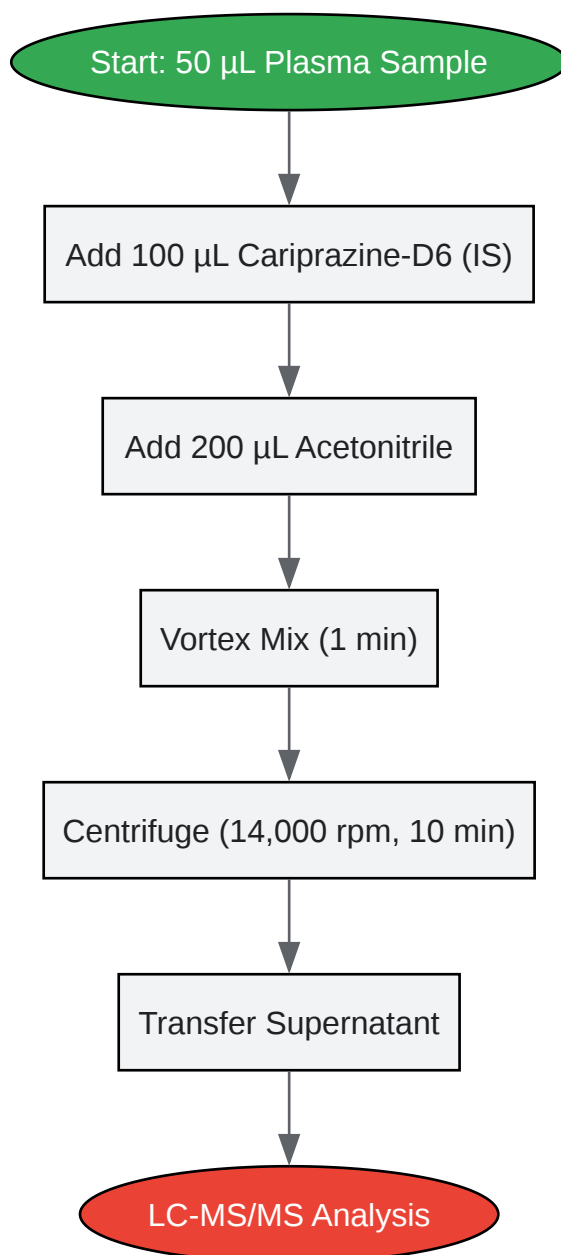
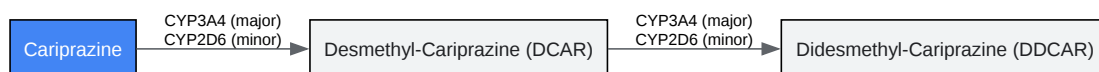
Introduction

Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Cariprazine is extensively metabolized to two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which also contribute to the overall therapeutic effect.^{[1][2]} Therefore, robust bioanalytical methods are required to quantify Cariprazine and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard, such as Cariprazine-D6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.

These application notes provide a detailed protocol for the quantification of Cariprazine in plasma samples using Cariprazine-D6 as an internal standard, suitable for pharmacokinetic studies.

Metabolic Pathway of Cariprazine

Cariprazine undergoes sequential N-demethylation to form its active metabolites, DCAR and DDCAR. This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[1]



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References

- 1. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
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